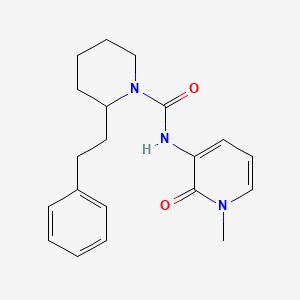

![molecular formula C18H20N4O B7643460 N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide (BMIP) is a chemical compound that belongs to the family of heterocyclic aromatic amines (HAAs). It is formed during the cooking of meat and fish at high temperatures and has been identified as a potent carcinogen. BMIP has been extensively studied for its carcinogenic properties and has also been investigated for its potential use in scientific research.

Mecanismo De Acción

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA damage can lead to the formation of cancerous cells. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further increasing its carcinogenic potential.

Biochemical and Physiological Effects:

This compound has been shown to induce oxidative stress and inflammation in cells, leading to cellular damage and dysfunction. It has also been found to disrupt cellular signaling pathways and alter gene expression, leading to changes in cell behavior and function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide is a potent carcinogen that can be used to induce cancer in animal models for research purposes. However, its use is limited by its toxicity and potential for causing harm to researchers. It must be handled with care and disposed of properly to prevent exposure to humans and the environment.

Direcciones Futuras

Future research on N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide should focus on further elucidating its mechanisms of action and identifying potential therapeutic targets for cancer treatment. Additionally, research should be conducted on the metabolism of HAAs in the body and the development of biomarkers for exposure to these compounds. Finally, efforts should be made to reduce the formation of HAAs in cooked meat and fish to prevent human exposure to these carcinogens.

Métodos De Síntesis

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide is synthesized by heating creatinine, phenylalanine, and butylamine in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then purified by column chromatography to obtain pure this compound.

Aplicaciones Científicas De Investigación

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide has been used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer treatments. It has been shown to induce DNA damage and mutations in vitro and in vivo, leading to the development of cancer. This compound has also been used as a model compound to study the metabolism of HAAs in the body.

Propiedades

IUPAC Name |

N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-4-10-22(15-8-6-5-7-9-15)18(23)14-11-16-17(19-12-14)21(2)13-20-16/h5-9,11-13H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZJYGLELKRLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=C2)N(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)

![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)

![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)

![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)

![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)

![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)

![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)

![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)